molecular formula C20H26N2O2S B2406611 1-(4-Methoxyphenethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea CAS No. 1207045-88-2

1-(4-Methoxyphenethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea

Cat. No. B2406611
CAS RN: 1207045-88-2
M. Wt: 358.5
InChI Key: FVGNWTLPVDWJRF-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains a methoxyphenethyl group and a thiophenylcyclopentylmethyl group. Urea derivatives are known for their wide range of biological activities, and methoxyphenethyl and thiophenyl groups are common in many bioactive compounds .

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A series of flexible urea derivatives, including those with methoxyphenyl groups, were synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the pharmacophoric elements for higher inhibitory activities, indicating the potential application of such compounds in treating diseases related to acetylcholine malfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Compounds structurally similar to the one have been optimized for in vitro potency as neuropeptide Y5 receptor antagonists. This indicates their potential application in addressing obesity and related metabolic disorders by modulating appetite and energy balance (Fotsch et al., 2001).

Directed Lithiation in Organic Synthesis

Research involving the directed lithiation of compounds with methoxyphenyl and urea groups underscores the utility of such structures in organic synthesis. These methods enable the precise introduction of functional groups, facilitating the synthesis of complex molecules (Smith et al., 2013).

Corrosion Inhibition

Urea derivatives have been studied for their ability to inhibit corrosion in metal surfaces, suggesting applications in industrial chemistry and materials science. The presence of methoxyphenyl groups in these compounds can influence their binding and protective qualities on metal surfaces (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-24-17-8-6-16(7-9-17)10-13-21-19(23)22-15-20(11-2-3-12-20)18-5-4-14-25-18/h4-9,14H,2-3,10-13,15H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGNWTLPVDWJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea

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